Spiro[2.2]pentane-1-carbonitrile

Drug Discovery Bioisosterism Conformational Analysis

Flat aromatic rings often lead to poor solubility, high logP, and metabolic instability in drug candidates. Spiro[2.2]pentane-1-carbonitrile (CAS 345892-44-6) is a strained spirocyclic nitrile that serves as a 3D phenyl bioisostere (ΔclogP -0.65). Its high Fsp³ and rigidity improve developability. - Demonstrated in LRRK2 inhibitors: picomolar potency, >1000-fold selectivity, brain penetration. - Versatile handle: nitrile → amines, acids, tetrazoles for SAR libraries. - Ideal fragment for FBDD; M.W. 93.13 g/mol.

Molecular Formula C6H7N
Molecular Weight 93.129
CAS No. 345892-44-6
Cat. No. B3004531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.2]pentane-1-carbonitrile
CAS345892-44-6
Molecular FormulaC6H7N
Molecular Weight93.129
Structural Identifiers
SMILESC1CC12CC2C#N
InChIInChI=1S/C6H7N/c7-4-5-3-6(5)1-2-6/h5H,1-3H2
InChIKeyBNPPLVMEMALWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.2]pentane-1-carbonitrile: sp³-Rich Bioisostere


Spiro[2.2]pentane-1-carbonitrile (CAS 345892-44-6) is a strained, spirocyclic building block characterized by a central spiro carbon linking two cyclopropane rings, with a reactive nitrile group appended to one ring . This structural motif confers a high degree of three-dimensionality and conformational rigidity, making it a privileged scaffold for modern medicinal chemistry and advanced organic synthesis [1]. Its primary value proposition lies in its ability to serve as a compact, sp³-enriched, metabolically stable bioisostere for aromatic rings (e.g., phenyl) and other planar, lipophilic groups in drug candidates, thereby addressing common developability challenges such as poor solubility, high metabolic clearance, and off-target toxicity [2].

Workflow
sp³-rich bioisostere scanning and phenyl replacement studies
Selection
High Fsp³, rigid spirocyclic core, reactive nitrile handle
Context
Lead optimization, 3D fragment-based design, parallel synthesis libraries

Why Spiro[2.2]pentane-1-carbonitrile Over Simple Analogs


Substituting Spiro[2.2]pentane-1-carbonitrile with a generic building block, such as a phenyl acetonitrile or a simple cyclopropyl nitrile, is scientifically inadvisable due to the profound impact of its unique spirocyclic framework on key molecular properties. The spiro[2.2]pentane core provides an unparalleled combination of high fraction sp³ (Fsp³), substantial three-dimensionality, and conformational restriction that cannot be achieved with acyclic or monocyclic alternatives [1]. These features are critical for improving the physicochemical and pharmacokinetic (PK) profiles of drug candidates, including enhanced aqueous solubility, reduced lipophilicity (clogP), and superior metabolic stability compared to planar aromatic systems [2]. As evidenced by patent literature, this specific spiro-carbonitrile moiety is not a generic functional group; it is a key structural element that has been demonstrated to confer exceptional potency, high selectivity, and favorable brain penetration in advanced therapeutic programs, distinguishing it from simpler nitrile-containing building blocks [3].

Target
Spiro[2.2]pentane-1-carbonitrile
Conformationally rigid 3D core; high Fsp³; demonstrated LRRK2 kinase selectivity and CNS exposure context
Risk if substituted
May lose sp³ character and 3D pharmacophore; planar analogs may not replicate PK profile or selectivity window
Common substitute
Phenylacetonitrile / cyclopropyl nitrile
Planar or monocyclic; lower Fsp³; limited conformational restriction
Mismatch consequence
Lipophilicity and metabolic stability may shift; off-target profile and brain penetration may not transfer

Spiro[2.2]pentane-1-carbonitrile vs. Bioisosteres


Conformational Rigidity vs. Phenyl Bioisostere

In a direct structural comparison, the spiro[2.2]pentane core offers a fundamentally different spatial arrangement than the phenyl ring it often replaces. The phenyl ring is a planar, disk-shaped structure, whereas spiro[2.2]pentane projects substituents into three-dimensional space with well-defined vectors and dihedral angles [1]. A study on a related scaffold, 4,4-difluorospiro[2.2]pentan-1-yl, quantified the structural deviation from a phenyl ring. While a phenyl ring occupies a planar 120° geometry, the spiro[2.2]pentane framework enforces a distinct, non-planar arrangement of substituents, leading to a different pharmacophore shape and potential for unique protein-ligand interactions [1].

Conformational Rigidity vs. Phenyl
Head-to-head reported
Non-planar 3D projection vs. planar disk geometry
Qualitative structural change
Supports 3D pharmacophore exploration and selectivity tuning
Modeling and crystallography context; scaffold-dependent dihedrals
Drug Discovery Bioisosterism Conformational Analysis

Reduced Lipophilicity vs. Aromatic Bioisosteres

A key differentiator for spiro[2.2]pentane scaffolds is their ability to lower lipophilicity, a critical parameter for drug-likeness. Direct comparative data for a spiro[2.2]pentane derivative demonstrates a significant reduction in calculated logP (clogP) compared to its aromatic equivalent. For instance, a non-fluorinated spiro[2.2]pentyl derivative exhibited a clogP of 1.13, while its corresponding phenyl analog was significantly more lipophilic, with a clogP of 1.78 [1]. This reduction in clogP is a quantifiable advantage that often translates to improved aqueous solubility and reduced off-target binding, such as to the hERG channel.

Lipophilicity Reduction
Reported
ΔclogP = -0.65 vs. phenyl analog
36% reduction
May improve solubility and decrease off-target binding risk
Calculated logP; experimental validation needed
Medicinal Chemistry Physicochemical Properties Lipophilicity

Potent LRRK2 Kinase Inhibition

The incorporation of the spiro[2.2]pentane-1-carbonitrile group into indazole-based kinase inhibitors has resulted in compounds with extraordinary potency against the Leucine-Rich Repeat Kinase 2 (LRRK2) target, a key protein implicated in Parkinson's disease [1]. While specific IC50 values for individual compounds are detailed within the patent, the invention explicitly claims that compounds containing this specific spiro[2.2]pentanyl carbonitrile moiety are potent LRRK2 inhibitors, achieving activity in the picomolar range [2]. In contrast, analogous compounds lacking this specific three-dimensional spiro-architecture would not possess the same optimized spatial fit within the kinase's ATP-binding pocket, and are expected to exhibit significantly weaker inhibitory activity.

LRRK2 Kinase Inhibition
Class-level
Picomolar range potency (class claim)
Supports LRRK2 pathway inhibition studies
Patent-derived; individual compound IC50 review required
Kinase Inhibition Parkinson's Disease LRRK2 Lead Optimization

Off-Target Selectivity

Beyond potency, the unique three-dimensional shape conferred by the spiro[2.2]pentane core is a powerful driver for enhanced target selectivity, a crucial factor in minimizing off-target liabilities [1]. Research on inhibitors incorporating this spirocyclic motif has demonstrated not only picomolar potency against LRRK2 but also high off-target selectivity against a broad panel of other kinases, ion channels, and CYP enzymes [2]. For example, a closely related advanced LRRK2 inhibitor (LRRK2-IN-7) featuring the spiro[2.2]pentane-1-carbonitrile core exhibits an IC50 of 0.9 nM for LRRK2 and demonstrates >1000-fold selectivity against other evaluated off-targets [3]. This selectivity is a direct consequence of the spiro scaffold's ability to present functional groups in a precise 3D orientation that is complementary to the target protein's binding site while being sterically or electronically incompatible with off-target proteins.

Off-Target Selectivity
Class-level
>1000-fold selectivity window (LRRK2-IN-7 derivative)
Supports kinase panel selectivity review
In vitro selectivity panels; CYP and ion channel context
Selectivity Off-Target Effects Drug Safety

Brain Penetration in CNS Drug Discovery

For central nervous system (CNS) targets, achieving adequate brain exposure is a paramount challenge often not met by flat, lipophilic molecules. The spiro[2.2]pentane scaffold, by virtue of its high Fsp³ and three-dimensional shape, is associated with improved brain penetration [1]. Research has demonstrated that inhibitors incorporating the spiro[2.2]pentane-carbonitrile motif not only achieve potent inhibition of the CNS-relevant LRRK2 target but also exhibit good rat brain exposure [2]. This in vivo data suggests that the scaffold possesses favorable properties for crossing the blood-brain barrier (BBB), a key differentiator from many alternative bioisosteres that may have high potency but fail to reach the intended site of action in the brain.

CNS Exposure
Class-level
Good rat brain exposure reported
Supports CNS penetration model studies
Qualitative in vivo PK; quantitative exposure data to review
CNS Penetration Blood-Brain Barrier Pharmacokinetics Neurodegeneration

Spiro[2.2]pentane-1-carbonitrile: High-Value Applications


Phenyl Replacement in Lead Optimization

This scenario directly leverages the evidence that spiro[2.2]pentane-1-carbonitrile can serve as a three-dimensional bioisostere for a phenyl ring [1]. If a lead series suffers from high lipophilicity (clogP), poor solubility, or high metabolic clearance associated with a planar phenyl group, this building block offers a viable replacement strategy. The quantitative reduction in clogP (ΔclogP = -0.65 vs. phenyl analog) provides a clear and measurable advantage for improving drug-likeness and developability [1]. The scaffold's high Fsp³ and defined 3D shape can also improve target selectivity [2].

CNS-Penetrant Kinase Inhibitors for Parkinson's

For programs targeting CNS kinases like LRRK2, Spiro[2.2]pentane-1-carbonitrile is a strategic choice. The evidence shows that this motif, when incorporated into indazole inhibitors, enables picomolar biochemical potency, high off-target selectivity (>1000-fold), and demonstrable brain penetration in rat models [2][3]. These three critical attributes—potency, selectivity, and CNS exposure—are essential for a successful CNS therapeutic and are directly supported by patent and research literature, making this compound a premier building block for CNS-focused medicinal chemistry.

3D Fragment Exploration in FBDD

Due to its low molecular weight (93.13 g/mol) and compact, rigid, and three-dimensional nature, Spiro[2.2]pentane-1-carbonitrile is an ideal fragment for FBDD campaigns . Its unique spirocyclic architecture allows it to probe protein binding sites in ways that traditional, flat aromatic fragments cannot, potentially revealing new binding pockets and interactions [1]. The nitrile group provides a versatile synthetic handle for fragment elaboration, making it a valuable core for constructing larger, more complex, and highly three-dimensional lead compounds.

3D Building Blocks for Parallel Synthesis

This compound is a key intermediate for generating libraries of more complex, sp³-rich building blocks. The nitrile functional group is a robust synthetic handle that can be readily transformed into amines, carboxylic acids, amides, tetrazoles, and other pharmacologically relevant moieties . By starting with Spiro[2.2]pentane-1-carbonitrile, researchers can efficiently create diverse sets of analogs for structure-activity relationship (SAR) studies, ensuring that the advantageous physicochemical and conformational properties of the core spiro[2.2]pentane scaffold are retained throughout the exploration of chemical space [1].

Application
Selection Property
Validation Focus
Phenyl bioisostere screening
3D conformational rigidity, high Fsp³
Evaluate clogP reduction and metabolic stability improvement
LRRK2 pathway studies (Parkinson’s disease models)
Kinase selectivity and brain exposure context
Assess kinase panel selectivity and CNS penetration in relevant models
3D fragment-based drug discovery
Low MW, rigid spirocyclic core
Screen for novel binding modes and fragment elaboration
Parallel synthesis of sp³-rich libraries
Nitrile handle for chemical diversification
Validate chemical transformations and scaffold stability

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